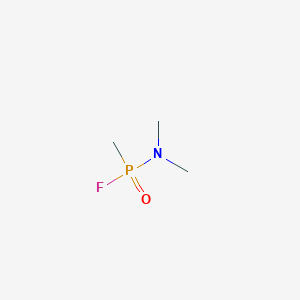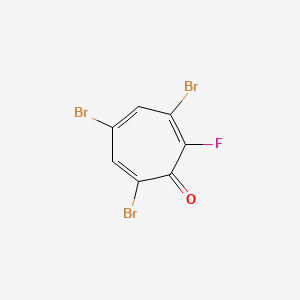
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is a synthetic organic compound characterized by its unique structure, which includes three bromine atoms and one fluorine atom attached to a cycloheptatrienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one typically involves the bromination and fluorination of cycloheptatrienone. The process begins with the preparation of cycloheptatrienone, which can be synthesized through the oxidation of cycloheptatriene. The bromination is carried out using bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 3, 5, and 7 positions. The fluorination step involves the use of a fluorinating agent, such as silver(I) fluoride, to introduce the fluorine atom at the 2 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine or fluorine atoms, resulting in different products
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cycloheptatrienone derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .
Scientific Research Applications
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5,7-Tribromo-2-chlorocyclohepta-2,4,6-trien-1-one
- 3,5,7-Tribromo-2-iodocyclohepta-2,4,6-trien-1-one
- 3,5,7-Tribromo-2-methylcyclohepta-2,4,6-trien-1-one
Uniqueness
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound’s stability, reactivity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
654-35-3 |
|---|---|
Molecular Formula |
C7H2Br3FO |
Molecular Weight |
360.80 g/mol |
IUPAC Name |
3,5,7-tribromo-2-fluorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H2Br3FO/c8-3-1-4(9)6(11)7(12)5(10)2-3/h1-2H |
InChI Key |
FCCUVLYXLUMYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=O)C(=C1Br)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



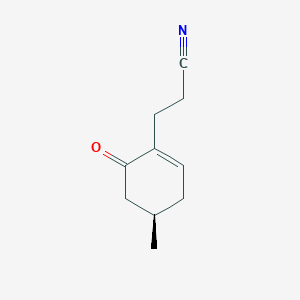


![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
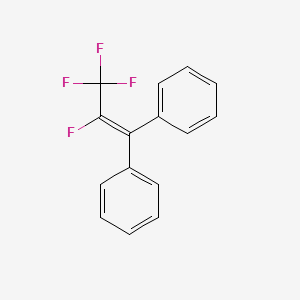
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
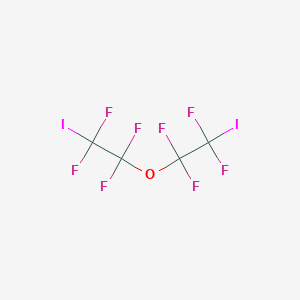
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
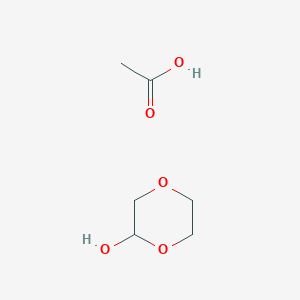
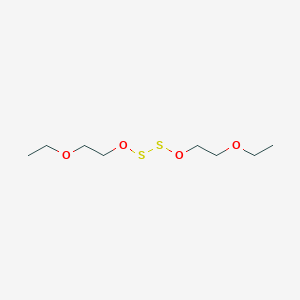
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
